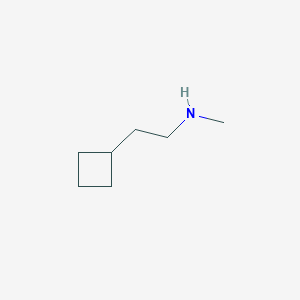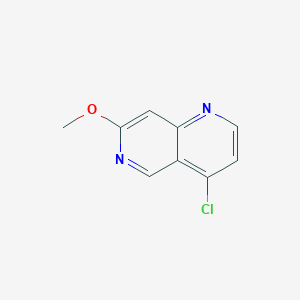![molecular formula C11H9N5O B1428787 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330044-24-0](/img/structure/B1428787.png)
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
説明
“5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a nitrogen-containing heterocyclic compound . It is also known as PHTPP, a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a significant motif in nitrogen ring junction heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .科学的研究の応用
Medicinal Chemistry and Drug Discovery Applications
Pyrazolo[1,5-a]pyrimidine Scaffold
This scaffold is recognized as a privileged structure in drug discovery, exhibiting a broad range of medicinal properties. It has been utilized as a building block for developing drug-like candidates with anticancer, CNS agent, anti-infectious, anti-inflammatory, and radiodiagnostic properties. SAR (Structure-Activity Relationship) studies have highlighted its potential, encouraging further exploration to develop novel drug candidates (Cherukupalli et al., 2017).
Synthetic Strategies and Biological Significance
Various synthetic strategies employed for the development of pyrazolo[1,5-a]pyrimidine derivatives reveal their significant biological properties. The versatility in synthetic approaches allows for the exploration of novel compounds with potential therapeutic applications, including kinase inhibition and antimicrobial activities (Parmar et al., 2023).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The review on regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines provides insights into the complexity of reactions involved in generating these compounds. Understanding the regio-orientation is crucial for the design of compounds with desired biological activities (Mohamed & Mahmoud, 2019).
作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, such as cdk2, to inhibit their function . This interaction could lead to changes in the activity of the target proteins, potentially affecting cell cycle progression.
Biochemical Pathways
If it acts similarly to other cdk2 inhibitors, it may affect pathways related to cell cycle regulation .
Result of Action
If it acts similarly to other cdk2 inhibitors, it may lead to cell cycle arrest, potentially inhibiting the proliferation of cells .
将来の方向性
生化学分析
Biochemical Properties
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth . This compound interacts with CDK2 by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin A2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, such as liver damage and hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments .
特性
IUPAC Name |
5-methyl-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-4-13-10(15-11(7)17)8-5-14-16-3-2-12-6-9(8)16/h2-6H,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHRHVLLJLIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


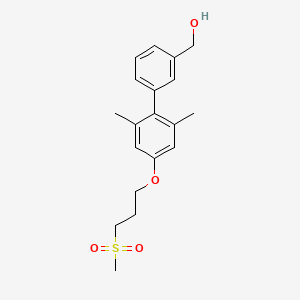




![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)
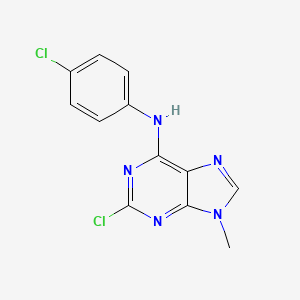
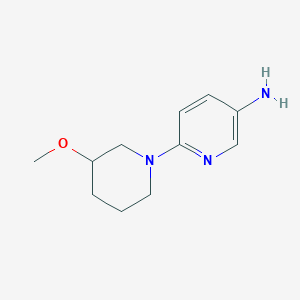

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)
